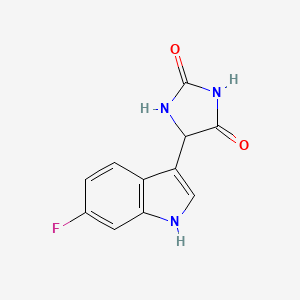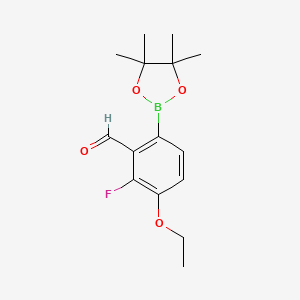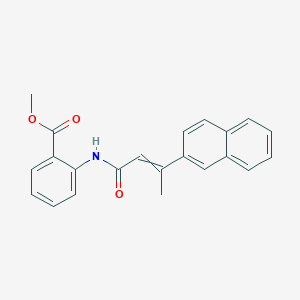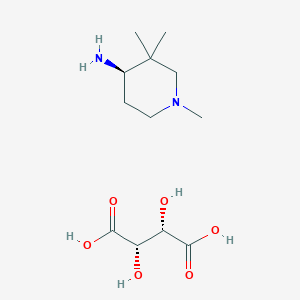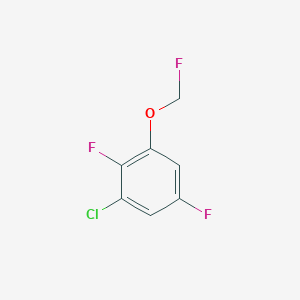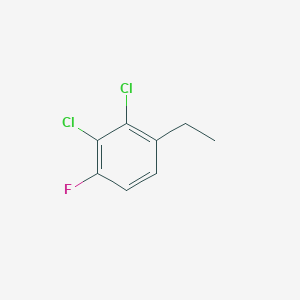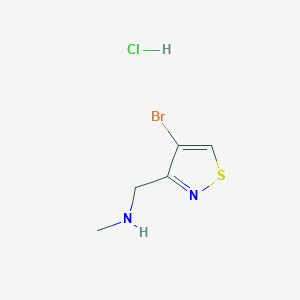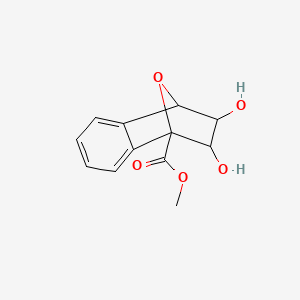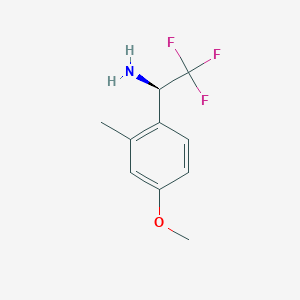
(R)-2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of trifluoromethyl and methoxy groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2-methylbenzaldehyde and trifluoroacetic acid.
Formation of Intermediate: The aldehyde group of 4-methoxy-2-methylbenzaldehyde is first converted to the corresponding alcohol using a reducing agent like sodium borohydride.
Introduction of Trifluoromethyl Group: The alcohol is then reacted with trifluoroacetic acid in the presence of a dehydrating agent to form the trifluoromethylated intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
®-2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can introduce halogenated or alkylated derivatives.
科学的研究の応用
®-2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Material Science: The compound’s unique chemical properties make it useful in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of ®-2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
®-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-amine: Lacks the methyl group on the phenyl ring.
®-2,2,2-Trifluoro-1-(4-methylphenyl)ethan-1-amine: Lacks the methoxy group on the phenyl ring.
®-2,2,2-Trifluoro-1-(4-methoxy-2-chlorophenyl)ethan-1-amine: Contains a chlorine atom instead of a methyl group.
Uniqueness
®-2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine is unique due to the presence of both trifluoromethyl and methoxy groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications.
特性
分子式 |
C10H12F3NO |
|---|---|
分子量 |
219.20 g/mol |
IUPAC名 |
(1R)-2,2,2-trifluoro-1-(4-methoxy-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H12F3NO/c1-6-5-7(15-2)3-4-8(6)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3/t9-/m1/s1 |
InChIキー |
FMWJMMCPRYGRIU-SECBINFHSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)OC)[C@H](C(F)(F)F)N |
正規SMILES |
CC1=C(C=CC(=C1)OC)C(C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


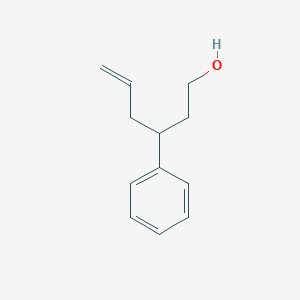
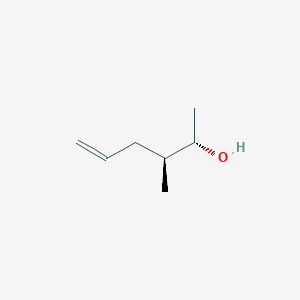
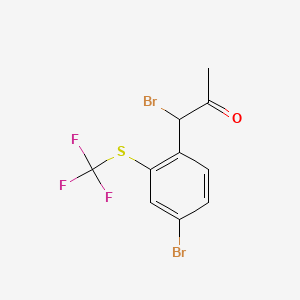
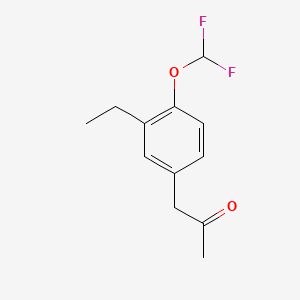
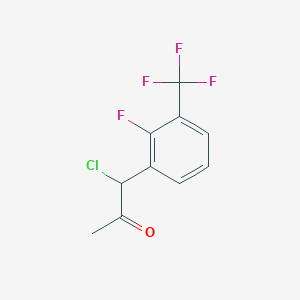
![5-[(Tert-butoxycarbonyl)amino]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B14038900.png)
